molecular formula C16H25ClO3Si B14420388 2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester CAS No. 85905-76-6

2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester

Cat. No.: B14420388
CAS No.: 85905-76-6
M. Wt: 328.90 g/mol
InChI Key: LOOCRJLGTQYLHO-UHFFFAOYSA-N
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Description

2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester is an organic compound that belongs to the class of acetic acid esters This compound features a chlorophenyl group, a triethylsiloxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester typically involves the esterification of 2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions may yield alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: May be studied for its biological activity and potential therapeutic effects.

    Medicine: Could be explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(o-Chlorophenyl)-2-(trimethylsiloxy)acetic acid ethyl ester
  • 2-(p-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester
  • 2-(o-Chlorophenyl)-2-(triethylsiloxy)propionic acid ethyl ester

Uniqueness

2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

85905-76-6

Molecular Formula

C16H25ClO3Si

Molecular Weight

328.90 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-triethylsilyloxyacetate

InChI

InChI=1S/C16H25ClO3Si/c1-5-19-16(18)15(13-11-9-10-12-14(13)17)20-21(6-2,7-3)8-4/h9-12,15H,5-8H2,1-4H3

InChI Key

LOOCRJLGTQYLHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)O[Si](CC)(CC)CC

Origin of Product

United States

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